molecular formula C10H8N4O2 B8279664 5-Nitro-2,3'-bipyridin-6-amine

5-Nitro-2,3'-bipyridin-6-amine

Cat. No.: B8279664
M. Wt: 216.20 g/mol
InChI Key: JOICQOFBBBNORI-UHFFFAOYSA-N
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Description

5-Nitro-2,3'-bipyridin-6-amine is a heterocyclic compound featuring a bipyridine backbone with a nitro (-NO₂) group at the 5-position and an amine (-NH₂) group at the 6-position. This structural arrangement confers unique electronic and steric properties, making it a candidate for pharmacological exploration. These derivatives demonstrated inhibitory effects on viral replication, though the exact mechanism remains under investigation.

Properties

Molecular Formula

C10H8N4O2

Molecular Weight

216.20 g/mol

IUPAC Name

3-nitro-6-pyridin-3-ylpyridin-2-amine

InChI

InChI=1S/C10H8N4O2/c11-10-9(14(15)16)4-3-8(13-10)7-2-1-5-12-6-7/h1-6H,(H2,11,13)

InChI Key

JOICQOFBBBNORI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)C2=NC(=C(C=C2)[N+](=O)[O-])N

Origin of Product

United States

Comparison with Similar Compounds

Structural Analog: 5-Nitro-2-(2-thienyl)-3,4'-bipyridin-6-amine

Key Differences :

  • Substituent : Replaces the 3'-pyridine ring with a thienyl group (a sulfur-containing heterocycle).

Comparison Table :

Property 5-Nitro-2,3'-bipyridin-6-amine 5-Nitro-2-(2-thienyl)-3,4'-bipyridin-6-amine
Core Structure Bipyridine Thienyl-bipyridine hybrid
Functional Groups -NO₂, -NH₂ -NO₂, -NH₂, thienyl
Known Activity Antiviral (derivatives) Not reported

Functional Analog: 6-(2,3-Dihydro-1,4-benzodioxin-5-yl)-N-[3-[(dimethylamino)methyl]phenyl]-2-methoxy-pyridin-3-amine

Key Differences :

  • Structural Complexity : Incorporates a benzodioxin ring and a methoxy (-OCH₃) group, increasing molecular weight (391.46 g/mol) and hydrophobicity.
  • Functional Groups: Features a dimethylaminoethyl side chain, which may enhance blood-brain barrier penetration.

Comparison Table :

Property 5-Nitro-2,3'-bipyridin-6-amine 6-(2,3-Dihydro-1,4-benzodioxin-5-yl)-N-[...]-pyridin-3-amine
Molecular Weight ~245 g/mol (estimated) 391.46 g/mol
Key Functional Groups -NO₂, -NH₂ -OCH₃, benzodioxin, dimethylaminoethyl
Stage of Development Early antiviral studies Preclinical research only

Nitro-Containing Heterocycles: Impurities and Byproducts

Compounds like 5-Nitrosopyrimidine-2,4,6-triamine (Nitrosotriaminopyrimidine) and 2,7-Diamino-6-phenylpteridin-4-ol are nitro-functionalized heterocycles listed as impurities in pharmaceutical standards .

Key Comparisons :

  • 5-Nitrosopyrimidine-2,4,6-triamine: Structure: Pyrimidine core with three amine groups and a nitroso (-NO) substituent. Role: Often a degradation product or synthetic intermediate, lacking direct pharmacological data.
  • 2,7-Diamino-6-phenylpteridin-4-ol: Structure: Pteridine backbone with phenyl and hydroxyl groups. Role: Highlighted as an impurity, emphasizing the need for rigorous purification in nitro-compound synthesis.

Functional Group Impact :

  • Nitro groups in these compounds are associated with redox activity, which may contribute to genotoxicity if unmanaged in drug formulations .

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